Triazoledione
Overview
Description
Triazoledione, also known by its developmental code name BMS-180492, is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It is known for its significantly reduced potency compared to nefazodone, approximately one-seventh . Despite this, this compound may reach concentrations up to ten times those of nefazodone, potentially contributing to its therapeutic effects .
Preparation Methods
The synthesis of triazoledione involves several steps. The initial step includes the reaction of hydrazine with diethyl carbonate to form an intermediate compound. This intermediate is then reacted with phenyl isocyanate, followed by cyclization and oxidation to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Triazoledione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Triazoledione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is studied for its interactions with biological systems, particularly its binding affinity to serotonin receptors.
Medicine: As a metabolite of nefazodone, this compound is researched for its potential therapeutic effects and its role in the pharmacology of antidepressants.
Mechanism of Action
Triazoledione exerts its effects primarily through its interaction with serotonin receptors. It shows significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, the α1-adrenergic receptor, and the histamine H1 receptor . it has negligible affinity for the serotonin and norepinephrine transporters and the muscarinic acetylcholine receptors . This interaction with serotonin receptors is believed to contribute to its therapeutic effects.
Comparison with Similar Compounds
Triazoledione is similar to other phenylpiperazine compounds, such as:
Nefazodone: The parent compound of this compound, known for its antidepressant properties.
Trazodone: Another phenylpiperazine compound with similar pharmacological properties.
Hydroxynefazodone: A primary metabolite of nefazodone with activity equivalent to the parent compound at serotonin receptors. This compound is unique due to its significantly reduced potency compared to nefazodone and its higher concentration levels in the body, which may still contribute to its therapeutic effects.
Properties
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c24-19-6-4-7-20(18-19)27-14-12-26(13-15-27)10-5-11-29-23(31)28(22(30)25-29)16-17-32-21-8-2-1-3-9-21/h1-4,6-9,18H,5,10-17H2,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXVMLCKOPOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122505 | |
Record name | Triazoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-88-1 | |
Record name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153707-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS-180492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153707881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-180492 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3508097W2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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